Product packaging for Methyl Carbamate(Cat. No.:CAS No. 598-55-0)

Methyl Carbamate

Cat. No.: B145844
CAS No.: 598-55-0
M. Wt: 75.07 g/mol
InChI Key: GTCAXTIRRLKXRU-UHFFFAOYSA-N
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Description

Methyl Carbamate (CAS 598-55-0) is the simplest ester of carbamic acid, appearing as a white crystalline solid with a melting point of 54-56°C and high water solubility (700 g/L at 20°C) . This compound serves as a fundamental building block and protective group in organic synthesis, particularly in the pharmaceutical industry where the carbamate group is a key structural motif due to its stability and resemblance to peptide bonds . It is used in the manufacture of dimethylol this compound-based resins for textile finishes, which provide durable-press and flame-retardant properties, and as a reactive intermediate in the production of polymers and insecticides . In biochemical research, its structural resemblance to a peptide bond makes it a subject of interest for studying enzyme inhibition and metabolic pathways . This compound is classified as suspected of causing cancer and may cause skin and serious eye irritation . This product is intended for research purposes or further manufacturing use only. It is not intended for direct human use, consumption, or diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2 B145844 Methyl Carbamate CAS No. 598-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamate
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InChI

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)
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InChI Key

GTCAXTIRRLKXRU-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)N
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Molecular Formula

C2H5NO2
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DSSTOX Substance ID

DTXSID8020834
Record name Methyl carbamate
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Molecular Weight

75.07 g/mol
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Physical Description

Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline]
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Record name Carbamic acid, methyl ester
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Boiling Point

351 °F at 760 mmHg (NTP, 1992), 177 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C
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Density

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C
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Vapor Pressure

0.56 [mmHg]
Record name Methyl carbamate
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Color/Form

WHITE CRYSTALS, NEEDLES

CAS No.

598-55-0
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Record name Carbamic acid, methyl ester
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Melting Point

129 °F (NTP, 1992), 52-54 °C
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Advanced Synthetic Methodologies and Reaction Mechanisms

Catalytic Pathways for Methyl Carbamate (B1207046) Synthesis

Catalytic approaches, both homogeneous and heterogeneous, play a crucial role in facilitating the formation of methyl carbamate by lowering activation energies and enhancing selectivity. mdpi.comresearchgate.net

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis, involving catalysts soluble in the reaction mixture, has demonstrated significant efficiency and selectivity in carbamate synthesis under relatively mild conditions. mdpi.comrsc.orggoogle.comgoogleapis.com Transition metal complexes are often employed in these systems. mdpi.comrsc.org

Palladium-catalyzed reactions are particularly attractive for carbamate synthesis due to their ability to facilitate key bond-forming steps essential for C–N and C–O bond formation. mdpi.com The versatility of palladium complexes allows for modifications in ligand environments, enabling fine-tuned reactivity and improved selectivity. mdpi.com Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) has been widely used as a homogeneous catalyst for various organic transformations, including carbamate synthesis. mdpi.com

One specific example is the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate. mdpi.com This reaction highlights the role of palladium in mediating transformations such as dehydrogenation and chlorine elimination. mdpi.com

Computational studies, such as those employing Density Functional Theory (DFT), are valuable in elucidating the reaction pathways and energetic feasibility of catalytic this compound synthesis. mdpi.comresearchgate.net These studies can confirm that direct reactions may not be spontaneous and require a catalyst to proceed efficiently. mdpi.comresearchgate.net

For the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational investigations have proposed detailed mechanistic pathways involving ligand dissociation, intermediate formation, and hydrogenation. mdpi.comresearchgate.net DFT calculations have supported the feasibility of different reaction pathways, demonstrating how transition metal catalysis enables complex multi-step transformations through energy compensation across various mechanistic routes. mdpi.com These studies provide insights for catalyst optimization, suggesting that modifications to ligands or the use of alternative palladium-based catalysts could enhance efficiency and selectivity. mdpi.comresearchgate.net

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis, utilizing solid catalysts that are insoluble in the reaction mixture, offers advantages in terms of catalyst separation and recovery. rsc.orggoogle.comnih.gov Various heterogeneous catalysts have been developed for carbamate synthesis. nih.gov

Metal-modified fluorapatite (B74983) (metal-FAP) catalysts, with the general formula M₅Ca₅(PO₄)₆F₂ (where M can be Co, Ni, Cu, or Zn), have been studied for the one-pot synthesis of this compound from urea (B33335) and methanol (B129727). researchgate.netresearchgate.net These catalysts are typically synthesized via co-precipitation methods. researchgate.net

Research has shown that Zn₅Ca₅(PO₄)₆F₂ (Zn₅FAP) exhibits high activity, selectivity, and stability for this compound synthesis from urea and methanol, even after multiple reuse cycles. researchgate.netresearchgate.net A possible synthesis reaction mechanism over the Zn₅FAP catalyst has been discussed in research. researchgate.netresearchgate.net

Metal-modified fluorapatite catalysts have also been explored for the synthesis of methyl N-phenyl carbamate (MPC) from urea, methanol, and aniline (B41778). nih.govscilit.comdntb.gov.ua Zn-modified fluorapatite (ZnCa₉(PO₄)₆F₂, ZnFAP) with strong acidity has shown high catalytic activity for MPC formation. nih.gov Studies have investigated the effects of reaction parameters such as temperature, time, reactant molar ratios, and catalyst dosage on the process. nih.gov

Mixed oxide catalysts derived from hydrotalcite-like precursors have been investigated as effective and recoverable heterogeneous catalysts for carbamate synthesis, particularly for methyl N-phenyl carbamate (MPC) via dimethyl carbonate (DMC) aminolysis. rsc.orgrsc.orgresearchgate.net

Zn/Al/Ce mixed oxides, prepared from hydrotalcite-like precursors via coprecipitation, have been characterized using techniques such as XRD, BET, SEM, and XPS. rsc.orgrsc.orgresearchgate.net Strong interactions within the mixed oxides have been observed with the addition of cerium. rsc.orgrsc.orgresearchgate.net

Studies have shown that Zn/Al/Ce mixed oxides containing a specific percentage of cerium (e.g., 2.5%) exhibit high activity in DMC aminolysis, leading to high aniline conversion, MPC selectivity, and MPC yield. rsc.orgrsc.orgresearchgate.net

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)
Zn/Al/Ce (2.5% Ce)95.881.678.2

Note: Data derived from research on MPC synthesis via DMC aminolysis. rsc.orgrsc.orgresearchgate.net

These mixed oxide catalysts have also demonstrated excellent stability and reusability for MPC synthesis. rsc.orgrsc.orgresearchgate.net The development of such heterogeneous catalysts is significant for providing alternative and simpler methods for the green synthesis of carbamates. rsc.org

CatalystAniline Conversion (%) (after reuse)MPC Selectivity (%) (after reuse)MPC Yield (%) (after reuse)Reusability Cycles
Zn/Al/Ce (Ref. rsc.orgrsc.orgresearchgate.net)Stable activity reportedStable activity reportedStable activity reportedExcellent stability reported

Another type of mixed oxide catalyst, Zn/Al/Pb, prepared via coprecipitation and thermal annealing, has also been shown to be efficient and stable heterogeneous catalysts for MPC synthesis via DMC aminolysis. nih.govacs.org These catalysts exhibit high activity and cycling stability, with high aniline conversion and MPC yield. nih.govacs.org The performance is attributed to the high density of active sites generated by the dispersion of ultrafine PbO nanoparticles within the ZnO/Al₂O₃ base. acs.org

CatalystAniline Conversion (%)MPC Yield (%)
Zn/Al/Pb5~10094

Note: Data derived from research on MPC synthesis via DMC aminolysis over Zn/Al/Pb mixed oxides. nih.govacs.org

These examples highlight the ongoing research and development in utilizing various catalytic systems to achieve efficient and sustainable synthesis of this compound and its derivatives.

Solid-Base Catalyzed Reactions

Solid-base catalysts have been investigated for the synthesis of carbamates, including this compound. For instance, La-modified mesoporous Mg–Al mixed oxides derived from hydrotalcite-like precursors have been explored as solid base catalysts for the synthesis of dimethyl carbonate from this compound and methanol. The incorporation of lanthanum was found to be beneficial for this reaction, and the catalysts demonstrated recyclability rsc.org. Another study explored the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N'-diphenyl urea using solid catalysts, identifying lead compounds like PbO, PbO₂, PbCO₃, and 2PbCO₃·Pb(OH)₂ as having excellent catalytic activity researchgate.net. Zeolites, specifically alkali-treated HZSM-5, have also shown effectiveness as solid catalysts for the alcoholysis of urea and disubstituted urea to produce alkyl carbamates with high conversion and selectivity researchgate.net.

Quantum-Chemical Investigations of Catalytic Reactions

Quantum-chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of catalytic reactions involved in carbamate synthesis. DFT calculations have been used to study the mechanism of dimethyl carbonate synthesis from this compound and methanol, both with and without catalysts researchgate.net. These studies can provide insights into reaction pathways, intermediate stability, and activation energies, helping to understand the role of the catalyst at a molecular level researchgate.netmdpi.com. For example, DFT calculations have been employed to study the mechanism of carbamate formation through the absorption of CO₂ by 2-amino-2-methyl-1-propanol, highlighting the importance of water as a solvent and reactant researchgate.net. DFT has also been used to study the mechanism of N-methylformamide metathesis with dimethyl carbonate, catalyzed by methanol, revealing concerted cyclic transition states researchgate.net.

Non-Catalytic Synthetic Approaches

While catalysis often enhances reaction efficiency, non-catalytic routes for this compound synthesis also exist.

One-Pot Synthesis from Urea and Methanol

A notable non-catalytic approach is the one-pot synthesis of this compound from urea and methanol. Studies have shown that this compound can be synthesized from urea and methanol in a high-pressure reaction system without a catalyst, achieving nearly 100% yield at temperatures over 150°C researchgate.netresearchgate.net. This method offers a potentially simpler and more environmentally friendly route compared to processes involving hazardous reagents like phosgene (B1210022) google.com. The reaction typically involves heating urea and methanol in a closed system to facilitate the formation of this compound and ammonia (B1221849) google.com.

Mechanistic Elucidation of this compound Formation

Understanding the detailed reaction mechanisms is crucial for optimizing synthesis methods and developing new routes. Various intermediates and pathways have been proposed and investigated.

Reaction Path Analysis (e.g., via Phenylurea Intermediate, this compound Intermediate)

Reaction path analysis helps to identify the sequence of steps and intermediates involved in the formation of this compound and its derivatives. In the one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, several plausible reaction paths have been conjectured, including those proceeding via a this compound intermediate or a phenylurea intermediate acs.orgacs.org. Experimental verifications and thermodynamic analysis have been used to determine the major reaction pathway, which can be influenced by the presence or absence of a catalyst acs.orgacs.org. For instance, in the absence of a catalyst, the reaction via a phenylurea intermediate was found to be the major path, while in the presence of a γ-Al₂O₃ catalyst, the path shifted to proceeding through a this compound intermediate acs.orgacs.org.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT studies provide valuable insights into the energetics and transition states of proposed reaction mechanisms. As mentioned earlier, DFT calculations have been extensively used to investigate the mechanisms of carbamate formation, including the synthesis of dimethyl carbonate from this compound and methanol researchgate.net. These studies can help to confirm the feasibility of proposed pathways and identify key intermediates and transition states researchgate.netmdpi.comresearchgate.net. For example, DFT has been used to study the interaction of urea and carbamic acid methyl ester with methanol, determining enthalpies, entropies, and Gibbs free energies of these transformations researchgate.net. DFT calculations have also been applied to study the mechanism of cyclic carbamate synthesis, calculating activation energies for key steps chemrxiv.org.

Here is a summary of some research findings related to this compound synthesis and mechanisms:

Synthesis Method/Study FocusKey FindingsRelevant Section(s)
Solid-Base Catalyzed Synthesis (Mg-Al mixed oxides)La-modified Mg-Al mixed oxides are effective solid base catalysts for DMC synthesis from MC and methanol; catalysts are recyclable. rsc.org2.1.2.3, 2.1.3
Solid-Base Catalyzed Synthesis (Lead compounds)Lead compounds (PbO, PbO₂, etc.) show excellent catalytic activity for MPC synthesis from DMC and diphenyl urea. researchgate.net2.1.2.3
Solid-Base Catalyzed Synthesis (Zeolites)Alkali-treated HZSM-5 is effective for alcoholysis of urea and substituted ureas to alkyl carbamates. researchgate.net2.1.2.3
One-Pot Synthesis from Urea and Methanol (Non-catalytic)High yields of this compound achievable at temperatures >150°C in a high-pressure system without a catalyst. researchgate.netresearchgate.net2.2.1
Reaction Path Analysis (MPC from aniline, urea, methanol)Major pathway depends on catalyst presence (phenylurea intermediate without catalyst, this compound intermediate with γ-Al₂O₃). acs.orgacs.org2.3.1
DFT Study (DMC from MC and methanol)Uncatalyzed reaction is unfavorable; catalyzed by acids and bases; identified catalytically active species. researchgate.net2.1.3, 2.3.2
DFT Study (Carbamate formation from CO₂ and AMP)Water plays a crucial role; suggests a single-step, third-order reaction. researchgate.net2.1.3, 2.3.2
DFT Study (N-methylformamide metathesis with DMC)Reaction proceeds via concerted cyclic transition states, catalyzed by methanol. researchgate.net2.1.3, 2.3.2
DFT Study (Cyclic carbamate synthesis)Used to calculate activation energies of key steps in a catalytic cycle. chemrxiv.org2.1.3, 2.3.2

Hofmann Rearrangement and Modified Reagents for Carbamate Synthesis

The Hofmann rearrangement, also known as the Hofmann degradation, is a well-established organic reaction utilized for converting primary amides into primary amines with a reduction of one carbon atom wikipedia.orgjove.com. This transformation proceeds through an isocyanate intermediate wikipedia.orgjove.comyoutube.com. While the classical method employs an alkaline solution of bromine, various modified reagents and conditions have been developed to improve efficiency and expand the substrate scope, including for the synthesis of carbamates like this compound core.ac.ukdoi.orgresearchgate.net.

The general mechanism involves the deprotonation of the primary amide, followed by halogenation to form an N-haloamide wikipedia.orgjove.com. A second deprotonation yields a bromoamide anion, which undergoes a rearrangement where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous departure of the halide leaving group, generating an isocyanate wikipedia.orgjove.com. In the presence of an alcohol, such as methanol, this isocyanate intermediate is trapped, leading to the formation of a carbamic acid, which subsequently reacts with the alcohol to yield the carbamate wikipedia.orgmasterorganicchemistry.com.

Modified Hofmann rearrangement procedures have been developed to directly synthesize methyl carbamates from carboxamides core.ac.ukdoi.orgresearchgate.net. For instance, treatment of aromatic and primary aliphatic carboxamides with N-bromosuccinimide (NBS) and sodium methoxide (B1231860) (NaOMe) in methanol under reflux conditions has been shown to yield primary amino methyl carbamates in high yields doi.orgresearchgate.net. This method is particularly useful for preparing p-substituted anilines doi.orgresearchgate.net. Other modified reagents and conditions explored for Hofmann rearrangement-based carbamate synthesis include the use of iodine(III) reagents, lead tetraacetate, and sodium hypochlorite (B82951) in conjunction with solid-supported bases like KF/Al₂O₃ core.ac.ukresearchgate.net.

A modified Hofmann rearrangement proposed by Gogoi et al. is described as operationally simple, inexpensive, and applicable to a variety of aliphatic and aromatic amides for the synthesis of methyl carbamates researchgate.netnih.gov. This method utilizes NaOCl as an oxidant with a catalytic amount of KF/Al₂O₃ in methanol at reflux temperatures core.ac.ukresearchgate.net. KF/Al₂O₃ acts as a solid-supported strong base, offering advantages such as enhanced reactivity, selectivity, milder reaction conditions, and simplified work-up procedures core.ac.uknih.gov. Sodium hypochlorite is presented as an inexpensive, convenient, and safe alternative oxidant core.ac.ukresearchgate.net.

Research findings indicate that this modified Hofmann rearrangement using NaOCl and KF/Al₂O₃ in methanol provides methyl carbamates in good to excellent yields researchgate.net. The reaction proceeds via the formation of an N-chloroamide, which then rearranges to the isocyanate intermediate core.ac.uk. In the presence of methanol, the isocyanate is rapidly converted to the corresponding this compound core.ac.ukresearchgate.net.

Carbamate Synthesis via Activated Mixed Carbonates

Carbamate synthesis can also be achieved through the use of activated mixed carbonates, offering an alternative to phosgene-based routes nih.govacs.org. These methods are often employed in drug design and medicinal chemistry nih.govacs.org. Activated carbonates serve as effective alkoxycarbonylating reagents for amines nih.govacs.org.

A common approach involves the reaction of chloroformates, such as p-nitrophenyl chloroformate (PNPCOCl), with a suitable alcohol in the presence of a base to generate the corresponding activated mixed carbonate nih.govacs.org. This activated carbonate can then react with an amine to form the carbamate nih.govacs.org. For example, PNPCOCl treated with an alcohol in the presence of a base furnishes activated carbonates that are useful for the alkoxycarbonylation of suitable amines nih.govacs.org.

Another activated carbonate reagent is N,N'-disuccinimidyl carbonate (DSC) nih.gov. DSC has been recognized as a versatile reagent for active ester synthesis and can be used to form mixed active carbonates by reaction with alcohols nih.gov. These mixed succinimide (B58015) carbonates can then be utilized in the synthesis of functionalized carbamates by reacting with amines nih.gov. This methodology is considered advantageous due to the ready availability of DSC, the stability of the mixed carbonates, and the mild reaction conditions nih.gov. The reaction of a mixed carbonate derived from DSC and an alcohol with an amine in the presence of triethylamine (B128534) has been shown to provide carbamate derivatives in good yields nih.gov.

Research has explored the scope of DSC-promoted alkoxycarbonylation of amines with various alcohols, demonstrating convenient access to a variety of carbamates derived from primary and hindered secondary alcohols in good yields nih.gov. However, the formation of mixed carbonates with hindered tertiary alcohols using DSC under various conditions has been reported as unsuccessful nih.gov.

Three-Component Coupling Reactions

Three-component coupling reactions represent an efficient strategy for the synthesis of carbamates, typically involving an amine, carbon dioxide (CO₂), and an electrophile, such as an alkyl halide nih.govopenmedicinalchemistryjournal.comorganic-chemistry.orgorganic-chemistry.org. These methods often provide a milder and more convenient alternative to traditional approaches organic-chemistry.orgorganic-chemistry.org.

One notable three-component coupling involves the reaction of primary amines, CO₂, and an alkyl halide in the presence of a base and a catalyst nih.govorganic-chemistry.orgorganic-chemistry.org. For instance, carbamates have been synthesized via a three-component coupling of primary amines, CO₂, and an alkyl halide using cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF) nih.govacs.orgorganic-chemistry.org. This method is reported to offer mild reaction conditions, short reaction times, and avoids common side reactions like N-alkylation and overalkylation of the amine organic-chemistry.orgorganic-chemistry.org. Chiral substrates have also been shown to be resistant to racemization under these conditions organic-chemistry.orgorganic-chemistry.org. The procedure typically involves bubbling CO₂ into a mixture of the amine, Cs₂CO₃, and TBAI, followed by the addition of the alkyl halide organic-chemistry.org.

Another variation of three-component coupling for carbamate synthesis involves the reaction of amines, CO₂, and alkyl halides using an immobilized organic base researchgate.net. This approach can provide alkyl carbamates in high yields under mild conditions and offers a purification-free procedure researchgate.net.

Three-component coupling reactions have also been explored for the synthesis of specific carbamate-protected compounds, such as β-carbamate ketones mdpi.comsemanticscholar.org. These reactions typically involve an aldehyde, a ketone, and a carbamate source mdpi.comsemanticscholar.org. Catalysts like hafnium(IV) triflate (Hf(OTf)₄) have been identified as potent Lewis acid catalysts for the direct three-component synthesis of β-carbamate ketones from aldehydes, ketones, and carbamates mdpi.comsemanticscholar.org. Mechanistic investigations for these reactions can indicate pathways involving sequential aldol (B89426) condensation and aza-Michael addition mdpi.comsemanticscholar.org.

Radiosynthesis of ¹¹C-labeled carbamates has also been achieved using a three-component coupling reaction of primary or secondary amines with CO₂ and ¹¹C-methylation reagents openmedicinalchemistryjournal.comnih.gov. For example, [¹¹C]methyl-triflate mediated methylation of carbamino adducts provides the corresponding ¹¹C-labeled carbamate groups in excellent yields under mild conditions openmedicinalchemistryjournal.comnih.gov.

The mechanism of the three-component coupling of amines, CO₂, and alkyl halides often involves the initial formation of a carbamic acid or a carbamate anion from the reaction of the amine with CO₂ openmedicinalchemistryjournal.comorganic-chemistry.org. This intermediate then reacts with the alkyl halide to form the carbamate product openmedicinalchemistryjournal.comorganic-chemistry.org.

Here is an interactive table summarizing some data points related to carbamate synthesis methods mentioned:

Synthesis Method Key Reagents/Conditions Substrates Products Yield Range (if specified)
Modified Hofmann Rearrangement NaOCl, KF/Al₂O₃, MeOH, reflux Primary aliphatic and aromatic carboxamides Methyl carbamates Good to excellent yields researchgate.net
Modified Hofmann Rearrangement NBS, NaOMe, MeOH, reflux Primary aliphatic and aromatic carboxamides Primary amino methyl carbamates Nearly quantitative yields doi.orgresearchgate.net
Activated Mixed Carbonates Activated carbonate (e.g., from PNPCOCl + alcohol + base) Amines Carbamates -
Activated Mixed Carbonates (using DSC) DSC, alcohol, Et₃N, CH₃CN Primary and hindered secondary alcohols + amines Carbamates 65–89% nih.gov
Three-Component Coupling Amine, CO₂, Alkyl halide, Cs₂CO₃, TBAI, DMF Primary amines, CO₂, Alkyl halides N-Alkyl carbamates -
Three-Component Coupling Amine, CO₂, Alkyl halide, immobilized organic base Amines, CO₂, Alkyl halides Alkyl carbamates Up to 95% researchgate.net
Three-Component Coupling Aldehyde, Ketone, Carbamate, Hf(OTf)₄ Aldehydes, Ketones, Carbamates β-Carbamate ketones 75–91% mdpi.com
Three-Component Coupling (Radiosynthesis) Primary/Secondary amine, CO₂, ¹¹C-methylation reagent Primary/Secondary amines, CO₂, ¹¹C-CH₃OTf ¹¹C-labeled carbamates Excellent yields openmedicinalchemistryjournal.comnih.gov

Degradation and Environmental Fate Studies

Hydrolytic Degradation of Methyl Carbamate (B1207046) and Derivatives

Hydrolysis is a significant abiotic degradation pathway for carbamates in aquatic environments and moist soils. The rate and mechanism of hydrolysis are influenced by factors such as pH and the presence of substituent groups. Purely aliphatic carbamates, such as methyl carbamate, are generally expected to be resistant to hydrolysis under typical environmental conditions. echemi.com However, the presence of exchangeable cations in moist soils, such as those associated with clay minerals like montmorillonite (B579905), can catalyze the hydrolysis of this compound. nih.gov

Alkaline Hydrolysis Mechanisms (e.g., E1cb mechanism)

Alkaline hydrolysis is a particularly important mechanism for the degradation of carbamates, especially at pH values above 7 or 8. clemson.edu For N-methyl carbamates, alkaline hydrolysis can proceed through different mechanisms depending on the specific structure, but the E1cb (elimination-addition) mechanism is frequently observed, particularly for N-monosubstituted carbamates with good leaving groups. publish.csiro.aunih.govrsc.org

In the E1cb mechanism, the initial step involves the rapid abstraction of the acidic N-H proton by a hydroxide (B78521) ion, forming an anionic intermediate. This is followed by the rate-determining elimination of the leaving group (an alkoxy or aryloxy anion) and the formation of an isocyanate intermediate (R-N=C=O). nih.govrsc.org The isocyanate is then rapidly hydrated to form a carbamic acid, which subsequently decomposes to an amine and carbon dioxide. nih.govnih.gov

For this compound (a primary carbamate where R is H), the hydrolysis mechanism in alkaline solution can be consistent with an E1cb pathway. publish.csiro.auviu.ca Studies on other N-methyl carbamates, such as 4-bromo-3,5-dimethylphenyl N-methylcarbamate and landrin, have also indicated an E1cb hydrolytic mechanism involving the formation of methyl isocyanate. researchgate.net

Influence of Substituent Groups on Degradation Rates

The rate of carbamate hydrolysis is significantly influenced by the nature of substituent groups attached to the carbamate structure. For N-methyl carbamates, the electronic properties of substituents on the leaving group (e.g., an aryl ring) can affect the acidity of the N-bound proton and the stability of the leaving group, thereby influencing the hydrolysis rate. nih.govwpmucdn.com

Studies on substituted phenyl N-methylcarbamates have shown that electron-withdrawing groups on the phenyl ring generally increase the rate of alkaline hydrolysis. tandfonline.com This is consistent with mechanisms where the development of negative charge on the leaving group or the acidity of the N-H proton in the transition state is important, such as the E1cb mechanism. nih.govnih.govwpmucdn.com Conversely, electron-donating substituents can slow down the hydrolysis rate. rsc.org

Comparative hydrolysis studies on N-methyl carbamate pesticides like carbofuran (B1668357), carbaryl (B1668338), and propoxur (B1679652) have demonstrated that their degradation rates are influenced by the electronic nature of the substituent group on the aromatic ring. nih.govwpmucdn.comthieme-connect.com For instance, at pH 9 and 18°C, the hydrolysis half-lives were observed to decrease in the order carbofuran > propoxur > carbaryl. nih.govwpmucdn.com This trend aligns with the electron-withdrawing character of the substituents on their respective aromatic rings, where carbaryl, having the most electron-poor aromatic ring among the three, hydrolyzed fastest. nih.govwpmucdn.com

Degradation Products and Their Reactivity

The primary products of this compound hydrolysis are methanol (B129727), carbamic acid, carbon dioxide, and ammonia (B1221849). nih.govnih.gov Carbamic acid is an unstable intermediate that readily decomposes into carbon dioxide and ammonia. nih.govnih.gov

NH₂COOCH₃ + H₂O → NH₂COOH + CH₃OH NH₂COOH → NH₃ + CO₂

In the context of N-methyl carbamate pesticides, the enzymatic hydrolysis of the carbamate ester bond typically results in the formation of methylcarbamic acid, which then spontaneously breaks down into methylamine (B109427) and CO₂. nih.govfrontiersin.org The corresponding alcohol or phenol (B47542) from the ester portion is also produced. nih.govnih.govwho.int For example, the hydrolysis of carbaryl, an N-methyl carbamate, yields 1-naphthol (B170400) and methylcarbamic acid, which decomposes to methylamine and CO₂. primescholars.com

The reactivity and environmental fate of these degradation products are different from the parent compound. For instance, methylamine can be utilized by certain microorganisms as a carbon and nitrogen source. nih.govfrontiersin.org Phenolic products from the hydrolysis of aryl N-methyl carbamates can undergo further degradation, including ring cleavage. primescholars.com The persistence of hydrolysis products can vary, and in some cases, they may persist longer than the parent carbamate. ku.ac.ke

Photodegradation Processes

This compound in the vapor phase can be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. echemi.comnih.gov The estimated half-life for this reaction in air is approximately 4.8 days. echemi.comnih.gov The rate constant for this vapor-phase reaction with hydroxyl radicals has been estimated using structure estimation methods. echemi.comnih.gov

In aquatic environments, carbamate insecticides can also undergo photodecomposition when exposed to ultraviolet radiation (UVR). who.int The rate of photolysis can be influenced by factors such as pH. who.int The primary effect of UVR appears to be the cleavage of the ester bond, leading to the formation of the corresponding alcohol or phenol. who.int These hydrolysis products may undergo further photodegradation. who.int While studies on the photodegradation of specific N-methyl carbamate pesticides like carbaryl and propoxur have been conducted, detailed information specifically on the photodegradation pathways and products of this compound itself in various environmental compartments is less extensively documented in the provided search results. who.int

Biotic Degradation Mechanisms

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of carbamates in the environment, especially in soil and water. nih.govwho.intacs.orgresearchgate.netscilit.com The environmental conditions that favor microbial growth and activity also tend to enhance carbamate degradation. who.int

Microbial Degradation Pathways (Bacterial and Fungal)

Microbial degradation is a crucial process for the removal of carbamates from the environment. scilit.com Bacteria are considered primarily responsible for the degradation of carbamates in soils, particularly in acid and neutral soils. scielo.org.co Two main routes of bacterial degradation for N-methyl carbamates have been proposed: oxidative and hydrolytic pathways. scielo.org.co The hydrolytic pathway is often preferred as it can lead to less toxic metabolites compared to the oxidative pathway. scielo.org.co

Enzymatic hydrolysis of the carbamate ester or amide linkage is a common initial step in the microbial degradation of carbamates. nih.govfrontiersin.orgscilit.com This hydrolysis can be catalyzed by enzymes such as carbamate hydrolases (CH), esterases, and amidases. nih.govfrontiersin.orgresearchgate.netwikipedia.orgasm.orgresearchgate.net For example, the enzymatic hydrolysis of the carbamate ester bond in N-methyl carbamates yields methylcarbamic acid (which decomposes to methylamine and CO₂) and the corresponding alcohol or phenol. nih.govfrontiersin.orgscielo.org.co Methylamine can be further utilized by methylotrophic and non-methylotrophic bacteria. nih.govfrontiersin.org

Various bacterial species have been identified that can degrade carbamates, including species from the genera Pseudomonas, Arthrobacter, Achromobacter, Sphingomonas, Microbacterium, Mycobacterium, Nocardioides, and Aminobacter. nih.govfrontiersin.orgacs.orgresearchgate.netscielo.org.coasm.orgnih.govannualreviews.org Some of these bacteria can utilize carbamates as a sole source of carbon and nitrogen. nih.gov

Fungi also contribute to the microbial degradation of carbamates. researchgate.netannualreviews.org Fungal species such as Gliocladium sp., Mucor ramanianus, Aspergillus niger, Pichia anomala, Fusarium solani, and Gliocladium roseum have been reported to degrade carbamates like carbofuran and carbaryl. researchgate.netannualreviews.org Fungal degradation can involve enzymes such as esterases, hydrolases, laccases, and peroxidases. researchgate.net

While much of the research on microbial degradation has focused on carbamate pesticides, the general mechanisms of hydrolysis and subsequent metabolism of the resulting products are relevant to the potential biotic degradation of this compound itself. Studies have shown that this compound can be degraded in environmental water samples containing microbial communities. echemi.comnih.gov

Table 1: Estimated Hydrolysis Half-Lives for this compound

pH ValueEstimated Half-Life (Years)Source
73300 echemi.com
8330 echemi.com

Note: These are estimated values based on a structure estimation method for a base-catalyzed second-order rate constant. echemi.com

Table 2: Hydrolysis Half-Lives for Selected N-Methyl Carbamate Pesticides (pH 9, 18°C)

CompoundHalf-Life (hours)Source
Carbaryl19.3 nih.govwpmucdn.com
Propoxur38.5 nih.govwpmucdn.com
Carbofuran57.8 nih.govwpmucdn.com

Note: Data from studies on the aquatic fate of N-methyl carbamate pesticides. nih.govwpmucdn.com

Table 3: Examples of Microorganisms Involved in Carbamate Degradation

Organism TypeGenus/SpeciesAssociated Carbamates (Examples)Degradation Mechanism (Examples)Source
BacteriaPseudomonas sp.Carbofuran, CarbarylHydrolytic, Oxidative primescholars.comscielo.org.coannualreviews.org
BacteriaArthrobacter sp.CarbarylHydrolytic primescholars.comacs.orgresearchgate.net
BacteriaSphingomonas paucimobilisCarbofuranHydrolytic scielo.org.co
BacteriaMicrobacterium sp.CarbendazimHydrolysis of this compound side-chain nih.govfrontiersin.org
BacteriaAminobacter aminovoransMethomyl (B1676398)Hydrolysis of amide bond nih.govasm.org
FungiGliocladium sp.CarbofuranDegradation researchgate.netannualreviews.org
FungiFusarium solaniCarbarylDecomposition annualreviews.org
FungiAspergillus nigerDimetilan, CarbofuranOxidation of alkyl side chain, Degradation who.intresearchgate.net

Enzymatic Degradation of Carbamates

Enzymatic degradation plays a significant role in the breakdown of carbamates in the environment, particularly through the action of microorganisms upm.edu.myresearchgate.net. Several enzymes capable of hydrolyzing carbamate compounds have been identified, primarily belonging to the esterase or amidase classes upm.edu.my. The effectiveness of this hydrolysis is influenced by the chemical structure of the carbamate compound, including its side chains and substrate upm.edu.my.

Hydrolytic processes mediated by enzymes often lead to the detoxification of the parent carbamate compound upm.edu.my. In the case of carbamate insecticides, enzymatic hydrolysis typically yields an alcohol, methylamine, and carbon dioxide upm.edu.my. Carboxylesterases from various bacteria have been reported to hydrolyze carbamates nih.govplos.org.

Specific carbamate hydrolase enzymes responsible for degradation have been isolated and characterized researchgate.net. Examples include CahA and CehA, isolated from Arthrobacter sp. and Rhizobium sp., respectively researchgate.net. Another enzyme with potential for carbamate bioremediation is the this compound-degrading hydrolase (MCD) found in Achromobacter WM111 researchgate.net. The first step in the metabolic degradation of pesticide carbamates is often hydrolysis catalyzed by carboxyl ester hydrolases (EC 3.1.1) nih.govplos.org.

Role of Microbial Consortia in Carbamate Metabolism

Microbial consortia, diverse communities of microorganisms, are extensively studied for their ability to metabolize and degrade carbamates in the environment upm.edu.mycsic.es. The biodegradation of carbamates by these consortia has been widely investigated upm.edu.my. These studies often acknowledge the contribution of abiotic processes alongside microbial degradation upm.edu.my.

Over time, the widespread use of pesticides has led to the evolution of microbial mechanisms for degrading toxic compounds, including carbamates, through various enzymatic pathways upm.edu.my. Microbial populations in soil possess the capability to metabolize carbamate pesticides through hydrolysis and can adapt to different carbamate forms upm.edu.my.

Microbial consortia can be more effective than isolated strains for the bioremediation of recalcitrant compounds due to their increased biodiversity, which supports environmental survival and expands the range of available catabolic pathways for biodegradation csic.es. Studies have shown that microbial consortia can swiftly degrade high concentrations of carbamates like carbofuran csic.es. Some microbial strains within these consortia involved in the degradation of one carbamate may also be capable of degrading other N-methylcarbamate compounds csic.es. While individual strains might not degrade all tested carbamates, the consortium as a whole can demonstrate broader degradation capabilities csic.es.

Sequestration and Metal Complexation Studies of Degradation Products

Research has also explored methods for the sequestration and metal complexation of carbamates and their degradation products, particularly phenolic compounds resulting from hydrolysis towson.edutandfonline.comnih.gov. These studies are relevant because both the parent carbamates and their degradation products can exhibit toxicity tandfonline.com.

Investigations into the removal of N-methylcarbamates (NMCs) and their phenolic decomposition products from aqueous solutions have shown that activated charcoal is effective, outperforming materials like zeolite, alumina, diatomaceous earth, cellulose (B213188), and montmorillonite clay tandfonline.comnih.gov.

Metal complexation studies have demonstrated that certain metal ions can interact with carbamates and their degradation products tandfonline.comnih.gov. For example, Fe(III) has been shown to form a complex with isopropoxyphenol (IPP), a degradation product, with a Fe:IPP ratio of 1:3, indicating the formation of a metal chelate complex with the formula Fe(IPP)₃ tandfonline.comnih.gov. This suggests potential avenues for using metal complexation as a method for the sequestration and removal of these compounds from the environment tandfonline.com. Future work may investigate the reactivity of degradation products, particularly with water-soluble metals like copper(II) thieme-connect.com.

Studies have also investigated the reduction of carbamate pesticides like oxamyl (B33474) and methomyl by dissolved metal ions such as Fe(II), Cu(I), and Cu(II) in anoxic solutions researchgate.net. These metal ions can accelerate the degradation rates compared to base-catalyzed elimination researchgate.net. In the presence of Fe(II), carbamates can undergo a two-electron reduction coupled with the oxidation of Fe(II) ions, producing substituted nitriles, methanethiol, and methylamine researchgate.net. Cu(I) has been shown to reduce carbamates by a similar mechanism to Fe(II) but at faster rates, while Cu(II) can act as a catalyst for both elimination and reduction reactions researchgate.net.

Advanced Analytical Methodologies for Methyl Carbamate

Chromatographic Techniques

Chromatographic methods are widely used for the separation and analysis of complex mixtures, allowing for the isolation and measurement of methyl carbamate (B1207046) even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique frequently utilized for the detection and quantification of methyl carbamate, particularly when coupled with appropriate derivatization strategies. GC-MS offers good resolution, sensitivity, and selectivity for the analysis of various analytes sci-hub.se. For compounds like this compound that may not be sufficiently volatile or stable for direct GC analysis, derivatization is often a necessary step to enhance their chromatographic behavior and detection by MS sci-hub.se. Methods have been established for the simultaneous determination of this compound and ethyl carbamate using GC-MS after derivatization with 9-xanthydrol sci-hub.seresearchgate.netnih.gov. This approach has been successfully applied to analyze these compounds in fermented foods and beverages researchgate.netnih.gov. The derivatization with 9-xanthydrol allows for sensitive detection by GC-MS sci-hub.se. Limits of quantitation (LOQ) and detection (LOD) for this compound in yellow rice wine using GC-MS with 9-xanthydrol derivatization were reported as 2.0 µg/kg and 0.67 µg/kg, respectively nih.gov. Linearity was observed in the range of 2.0 µg/L to 400.0 µg/L with a correlation coefficient of 0.998 nih.gov. Recovery rates in yellow rice wine spiked with this compound at concentrations ranging from 2.0 to 300.0 µg/kg were between 78.8% and 102.3% for intraday analysis, with relative standard deviations between 3.2% and 11.6% nih.gov.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection is an extremely sensitive procedure used for the analysis of N-methyl carbamates, including this compound usgs.gov. This method allows for detection in the picogram-per-liter range when analyzing concentrated sample extracts usgs.gov. In this technique, N-methyl carbamates are separated on a reversed-phase column, typically a C18 column epa.govepa.gov. After separation, the analytes are hydrolyzed and derivatized post-column to form fluorescent compounds, which are then detected by a fluorescence detector epa.govepa.gov. A common derivatization involves the reaction with o-phthalaldehyde (B127526) and a mercaptan after hydrolysis pickeringlabs.comresearchgate.net. The fluorescence detection is usually performed with excitation at 280 nm and emission greater than 389 nm cutoff, or excitation at 230 nm and emission at wavelengths greater than 419 nm usgs.govepa.govepa.gov. This methodology is the basis for official methods for the determination of N-methyl carbamates in various matrices, including water, food, and feed samples pickeringlabs.com. The sensitivity of this method can be influenced by the presence of interfering fluorescent compounds in the sample matrix epa.gov.

Gas Chromatography-Flame Ionization Detection (GC-FID) with Preconcentration

Gas Chromatography-Flame Ionization Detection (GC-FID) can be employed for the determination of this compound, often in conjunction with preconcentration techniques to achieve lower detection limits. An analytical method for the ultra-trace determination of this compound and ethyl carbamate in local wines has been developed using capillary GC-FID following dichloromethane (B109758) extraction and 30-fold preconcentration with C18 solid-phase extraction (SPE) researchgate.netorientjchem.org. Under optimized conditions, the analytical separation of this compound and ethyl carbamate by GC-FID was achieved within 10 minutes orientjchem.org. The retention time for this compound was reported as 6.11 minutes orientjchem.org. While the method provided a preconcentration factor of 30-fold, this compound was still not detectable in some samples orientjchem.org. However, in other local wine samples analyzed by this method, this compound concentrations were found to range from 6.9 to 24.1 µg/L orientjchem.org.

Derivatization Strategies for Enhanced Analysis

Derivatization is often necessary to improve the volatility, thermal stability, or detector response of this compound, particularly for GC-based methods.

Methyl Derivatization Reactions (e.g., Sodium Hydride/Dimethyl Sulfoxide/Methyl Iodide)

Methyl derivatization, such as the reaction using sodium hydride/dimethyl sulfoxide/methyl iodide, has been explored for the analysis of carbamates by gas chromatography publications.gc.canih.gov. This reaction involves the methylation of the carbamate moiety. A detailed revision of this methyl derivatization reaction has been carried out to clarify which carbamates undergo this reaction nih.gov. The reaction pathway can depend more on the carbamate substituent (-OR2 group) than on the groups attached to the NH moiety nih.gov. While this method can produce dialkylated derivatives that are somewhat more thermally stable, the resulting derivatives may have limited stability, sometimes only for a few days publications.gc.ca. Detection limits of approximately 5 ppb have been reported using a Coulson electrolytic conductivity detector in the nitrogen mode with N-methylated carbamates publications.gc.ca. A laboratory-made closed reactor can be used to handle the reagents involved, minimizing hazards and simplifying the procedure for rapid analysis nih.gov.

Derivatization with 9-Xanthydrol

Derivatization with 9-xanthydrol is a widely used strategy for the analysis of this compound, particularly in conjunction with GC-MS sci-hub.seresearchgate.netnih.govacs.orgnih.gov. This derivatization forms xanthylamide derivatives, which are suitable for detection by GC-MS researchgate.netthegoodscentscompany.com. The reaction can be performed directly in the sample matrix, such as food or beverages researchgate.net. Optimal reaction conditions for the derivatization of amides, including those structurally related to carbamates, with 9-xanthydrol have been established, involving specific concentrations of 9-xanthydrol and acid, and a defined reaction time at ambient temperature sci-hub.se. The xanthyl derivatives are typically extracted from aqueous samples with an organic solvent before GC-MS analysis sci-hub.se. This derivatization method is advantageous due to its mild reaction conditions and suitability for aqueous solutions, yielding derivatives favorable for sensitive GC-MS detection sci-hub.se. The reaction of alkyl carbamates with 9-xanthydrol has been studied to determine optimal conditions for maximum reaction yield researchgate.net.

Electrochemical Methods for Detection

Electrochemical methods offer sensitive approaches for the detection of carbamates. Conductive boron-doped diamond thin-film electrodes have been utilized for the electrochemical detection of selected N-methylcarbamate pesticides after liquid chromatographic separation. Two detection methods have been explored: direct detection of underivatized pesticides and detection after alkaline hydrolysis. nih.govacs.orgacs.orgresearcher.life

In the direct detection method, underivatized pesticides were detected at an operating potential of 1.45 V versus Ag/AgCl. This approach yielded detection limits of 5-20 ng/mL (or 5-20 ppb) with a signal-to-noise ratio (S/N) of 2, attributed to the low background current and wide potential window of the diamond electrode. nih.govacs.orgacs.orgresearcher.life

The second method involved subjecting pesticide samples to alkaline hydrolysis in a separate step prior to injection. This hydrolysis produces phenolic derivatives that oxidize at a lower potential (0.9 V vs Ag/AgCl), significantly increasing sensitivity. nih.govacs.orgacs.orgresearcher.life The detection limits obtained after the hydrolysis step for carbofuran (B1668357), carbaryl (B1668338), and bendiocarb (B1667985) were 5 nM (1 ppb), 3 nM (0.6 ppb), and 10 nM (2 ppb), respectively. These limits are considerably lower than the maximum residue levels for these compounds. acs.org The diamond electrode demonstrates excellent stability compared to other electrodes like glassy carbon, even with potential electrode fouling from phenol (B47542) oxidation products. nih.govacs.orgacs.org

Fluorescence Techniques for Carbamate Assessment

Fluorescence techniques are widely applied for the assessment of carbamates, often in conjunction with chromatographic separation and post-column derivatization. Many current methods for determining N-methyl carbamates utilize HPLC with post-column derivatization and fluorescence detection due to the low UV absorption of these compounds. ingenieria-analitica.com US EPA Method 531.2, for instance, includes an HPLC method with post-column derivatization and fluorescence for carbamate analysis in water ingenieria-analitica.com. This post-column reaction typically involves the hydrolysis of methyl carbamates followed by a reaction with o-phthalaldehyde and a mercaptan to form a highly fluorescent derivative ingenieria-analitica.com.

A rapid, convenient, and efficient fluorescence-based method using core-shell quantum dots (QDs) has been developed for the detection of carbamate pesticides like carbofuran, aldicarb, and methomyl (B1676398) in medicinal plants. By optimizing experimental parameters, high detection sensitivities were achieved, with the lowest detectable concentrations less than 0.05 μM. researchgate.net Another sensitive fluorescent detection method for carbamate pesticides, represented by methomyl, is based on the inner filter effect (IFE) of gold nanoparticles (AuNPs) on the fluorescence of CdTe quantum dots (QDs). This method demonstrated a calibration curve for methomyl in the range of 0.017–0.5 μg/mL with a detection limit of 0.011 μg/mL (S/N = 3), showing superior sensitivity compared to HPLC coupled with UV detection. researcher.lifersc.org

Sample Preparation and Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, QuEChERS)

Effective sample preparation and extraction are crucial steps in the analysis of this compound, particularly in complex matrices. Various techniques are employed to isolate and concentrate the analyte from the sample matrix, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. EPA Method 8318A describes the extraction of 100-mL aqueous samples with methylene (B1212753) chloride in a separatory funnel. This involves adding methylene chloride to the sample, shaking vigorously, allowing the phases to separate, and draining the organic layer. This process is typically repeated multiple times. epa.govepa.gov LLE has also been used in conjunction with SPE for the ultra-trace determination of this compound in wine samples, using dichloromethane as the extraction solvent orientjchem.org. A simple method for the verification of methyl isocyanate exposure involves base hydrolysis of protein adducts to form phenyl this compound, followed by rapid liquid-liquid extraction and LC-MS/MS analysis nih.gov.

Solid-Phase Extraction (SPE) is a technique that uses a solid stationary phase to selectively adsorb the analyte from a liquid sample. SPE is often used for cleanup and preconcentration after initial extraction. For example, after liquid-liquid extraction of this compound from wine, a C18 SPE column was used for cleanup and 30-fold preconcentration prior to GC-FID analysis orientjchem.org. An automated SPE-HPLC method has been developed for determining trace concentrations of N-methylcarbamate pesticides in water and fruits. This method involves on-line coupling of an automated SPE device with the HPLC system. nih.govresearchgate.net SPE can also be used as a cleanup step after acetonitrile (B52724) extraction and liquid-liquid partitioning, as demonstrated in a method for analyzing N-methyl carbamate pesticide residues in eggs using a normal-phase aminopropyl solid-phase extraction column researchgate.netnih.gov. Magnetic solid-phase extraction (MSPE) using magnetic metal-organic frameworks has also been explored for the enrichment of carbamate pesticides from fruits and vegetables prior to analysis acs.org.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for the multi-residue analysis of pesticides, including carbamates, in food matrices. ingenieria-analitica.comgcms.czmdpi.comqscience.com This method typically involves a single-step extraction using an organic solvent (such as acetonitrile) followed by a salting-out step and a dispersive SPE (dSPE) cleanup. ingenieria-analitica.comgcms.czmdpi.com QuEChERS has been successfully applied for the determination of N-methyl carbamate pesticides in fruit and vegetable juice samples, followed by LC/MS/MS analysis ingenieria-analitica.com. It is considered a rapid, sensitive, accurate, and reliable procedure for routine analytical laboratories researchgate.net. Modifications to the QuEChERS method, such as using ethyl acetate (B1210297) for extraction and omitting cleanup steps before LC/MS/MS analysis, have also been investigated for the analysis of N-methyl carbamate pesticides in fruits and vegetables researchgate.net.

Data on recoveries for different sample preparation methods can vary depending on the matrix and the specific carbamate being analyzed. For instance, a method using acetonitrile extraction followed by liquid-liquid partitioning and SPE cleanup for N-methyl carbamate pesticide residues in eggs showed average recoveries ranging from 70 to 107% for 21 fortified compounds researchgate.netnih.gov. For N-methyl carbamate pesticides in fruit and vegetable juice using QuEChERS and LC/MS/MS, method recoveries ranged from 74.4 to 111.0% with relative standard deviations between 1.4 and 4.1% ingenieria-analitica.com. In white liquor samples, a GC-MS method with amino SPE column purification showed average recovery rates for this compound of 76.10% with a RSD of 4.48% spkx.net.cn.

Below is an interactive table summarizing some research findings on recovery rates for carbamate analysis using different sample preparation techniques:

Sample MatrixExtraction/Cleanup Method(s)Analytes (examples)Recovery Range (%)RSD (%)Source
EggsAcetonitrile Extraction, LLE, Aminopropyl SPE21 N-methyl carbamate pesticides, 1-naphthol (B170400)70 - 107Not specified researchgate.netnih.gov
Fruit and Vegetable JuiceQuEChERS10 N-methyl carbamate pesticides74.4 - 111.01.4 - 4.1 ingenieria-analitica.com
White LiquorAmino SPEThis compound, Ethyl carbamate76.10 (MC), 75.43 (EC)4.48 (MC), 4.00 (EC) spkx.net.cn
Water and FruitsAutomated SPEBendiocarb, Carbaryl, Promecarb, Propoxur (B1679652)87 - 110 (water), 60-75 (thiophanate-methyl in water)1.1 - 12.3 nih.govresearchgate.net
Fruits and VegetablesMSPE (Magnetic Metal-Organic Frameworks)Seven carbamate pesticides71.5 - 122.8< 9.4 acs.org
Fruits and VegetablesQuEChERS with modifications (ethyl acetate extraction)Nine N-methyl carbamate pesticides56.0 - 119.1 (0.01 µg/g), 67.7 - 119.3 (0.5 µg/g)0.2 - 18.4 researchgate.net

Toxicological Research and Mechanisms of Action

Carbamate (B1207046) Toxicity and Cholinesterase Inhibition

N-methyl carbamates exert their primary toxic effects through the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). This mechanism leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of cholinergic receptors.

Reversible Acetylcholinesterase Inhibition by N-Methyl Carbamates

N-methyl carbamates function as reversible inhibitors of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system. nih.govepa.govwa.govnih.gov This inhibition occurs through the carbamylation of the acetylcholinesterase enzyme. nih.govepa.gov Unlike the phosphorylation caused by organophosphate compounds, the carbamylation by N-methyl carbamates is less stable, and the enzyme-inhibitor complex dissociates more readily. epa.govnih.gov This lability contributes to the typically shorter duration of toxicity observed with carbamates compared to organophosphates. epa.govnih.gov The reversible nature of this binding allows for the relatively rapid reactivation of AChE enzymatic activity. nih.govvettimes.com

Cholinergic Syndrome Presentation

The inhibition of acetylcholinesterase by carbamates leads to an accumulation of acetylcholine at synaptic junctions, resulting in the overstimulation of both muscarinic and nicotinic cholinergic receptors. vettimes.comjpmsonline.comempendium.com This overstimulation manifests as a cholinergic syndrome, characterized by a range of symptoms. jpmsonline.comempendium.com Muscarinic effects can include increased salivation, lacrimation, urination, defecation, gastrointestinal upset (vomiting, diarrhea, intestinal colic), miosis (pinpoint pupils), bronchoconstriction, bronchorrhea (excessive bronchial secretions), bradycardia (slow heart rate), and hypotension. nih.govvettimes.comempendium.commsdmanuals.com Nicotinic effects may present as muscle fasciculations, tremors, weakness that can progress to paralysis (including respiratory muscles), tachycardia (fast heart rate), and hypertension. nih.govvettimes.comempendium.commsdmanuals.com Central nervous system (CNS) effects, such as confusion, delirium, hallucinations, tremor, seizures, restlessness, agitation, and coma, can also occur due to elevated acetylcholine levels in the brain, although some sources suggest carbamates are less likely to significantly penetrate the blood-brain barrier compared to organophosphates. nih.govepa.govempendium.commsdmanuals.commhmedical.com Respiratory failure, often a combination of bronchospasm, bronchorrhea, and flaccid respiratory muscle paralysis, is a major cause of death in severe carbamate toxicity. nih.govepa.gov

Cumulative Risk Assessment Approaches

Cumulative risk assessment for N-methyl carbamates is conducted to evaluate the potential health risks from combined exposures to multiple chemicals that share a common mechanism of toxicity. federalregister.govepa.gov These assessments consider exposures from various pathways, including food, drinking water, and residential/non-occupational sources. federalregister.govepa.gov The N-methyl carbamate group is identified as sharing a common mechanism of toxicity, primarily the reversible inhibition of cholinesterase. federalregister.govepa.govcanada.ca Approaches such as the relative potency factor (RPF) method or toxicity equivalence factor (TEF) approach are utilized to normalize the toxicity of different carbamates and estimate the cumulative exposure in terms of equivalents of a reference compound. epa.govnih.govtandfonline.com This allows for the assessment of the aggregate risk from simultaneous or sequential exposures to multiple N-methyl carbamates. federalregister.govepa.gov

Metabolic Effects of Methyl Carbamate Exposure

Beyond their direct neurotoxic effects, research indicates that exposure to this compound and related compounds can also induce metabolic alterations, particularly affecting hepatic function and lipid profiles.

Disruption of Hepatic Xenobiotic and Intermediary Metabolism

Studies, particularly those involving the N-methyl carbamate insecticide methomyl (B1676398), have demonstrated that exposure can disrupt hepatic xenobiotic and intermediary metabolism in animal models. researchgate.netnih.govnih.govresearchgate.net The liver plays a crucial role in the biotransformation and excretion of carbamate pesticides. epa.govepa.govcuni.cz Research suggests that these metabolic disruptions may extend beyond the known cholinesterase inhibition, potentially involving mechanisms such as aryl hydrocarbon receptor activation. researchgate.netnih.gov These findings highlight a broader impact of N-methyl carbamates on liver health and metabolic processes. researchgate.netnih.govresearchgate.netnih.gov

Alterations in Liver and Blood Lipids

Exposure to N-methyl carbamates has been associated with alterations in liver and blood lipid profiles. nih.govsemanticscholar.org Studies in mice exposed to methomyl showed increased hepatic steatosis (fat accumulation in the liver) and decreased plasma LDL cholesterol levels. researchgate.netnih.govnih.gov In contrast, a study in rats exposed to carbamates demonstrated significant increases in serum levels of total cholesterol, triglycerides, high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C). semanticscholar.org Another study investigating bendiocarb (B1667985) in rabbits observed liver steatosis and the presence of vacuoles in hepatocytes. cuni.cz These findings suggest that carbamate exposure can influence lipid metabolism, although the specific effects may vary depending on the specific carbamate compound and the species studied.

Table 1: Summary of Selected Lipid Alterations Observed in Animal Studies with Carbamate Exposure

Compound (Example)SpeciesExposure DurationObserved Liver/Blood Lipid AlterationsSource(s)
MethomylMice18 daysIncreased hepatic steatosis, Decreased plasma LDL researchgate.netnih.govnih.gov
Carbamates (general)Rats30 and 60 daysIncreased serum Total Cholesterol, Triglycerides, HDL-C, and LDL-C semanticscholar.org
BendiocarbRabbitsNot specifiedLiver steatosis, Vacuoles in hepatocytes cuni.cz

Note: This table summarizes findings from specific studies and may not represent the full range of lipid effects associated with all carbamates.

Induction of Hepatic Steatosis

Research suggests that certain N-methyl carbamate insecticides, a class that includes compounds structurally related to this compound, may be associated with hepatic steatosis. Studies on methomyl, an N-methyl carbamate insecticide, in mouse models have indicated that exposure can disrupt hepatic xenobiotic and intermediary metabolism and promote hepatic steatosis. nih.govresearchgate.net Increased hepatic steatosis was observed in mice exposed to methomyl, particularly at higher doses. nih.govresearchgate.net While the exact mechanisms for this compound itself are less extensively documented compared to some of its derivatives, the findings with related N-methyl carbamates like methomyl suggest a potential for hepatic lipid accumulation. nih.govresearchgate.net Other N-methyl carbamates, such as bendiocarb, have also been associated with hepatic steatosis in animal studies. nih.govresearchgate.net Hepatic steatosis involves the accumulation of triglycerides in the liver, which can result from various mechanisms including altered synthesis of very low density lipoprotein (VLDL) or increased hepatic triglyceride synthesis due to decreased fatty acid oxidation or increased delivery of free fatty acids to the liver. msdmanuals.com

Genetic Toxicology Studies

Genetic toxicology studies have been conducted to evaluate the potential of this compound to induce mutations or chromosomal damage.

Mutagenicity in Drosophila

Studies evaluating the genetic toxicity of this compound in Drosophila melanogaster have been conducted. One study indicated that this compound did not induce sex-linked recessive lethal mutations in Drosophila when tested at specific concentrations. nih.gov However, another source suggests that unlike ethyl carbamate, which is mutagenic in Drosophila, this compound is not mutagenic in Salmonella but is mutagenic in Drosophila. wikipedia.org This presents a discrepancy in findings regarding its mutagenicity in Drosophila.

Ames Test Results in Salmonella typhimurium

The Ames test, using Salmonella typhimurium strains, is a common assay for evaluating point mutations. This compound has been tested in various Salmonella typhimurium strains, including TA97, TA98, TA100, and TA1535. nih.gov Multiple studies have reported that this compound was not mutagenic in these strains, either with or without metabolic activation (S9 mix). nih.govebi.ac.ukscispace.com This indicates a negative response in the Ames test for this compound, suggesting it does not induce gene mutations in these bacterial systems under the tested conditions. scispace.comagc-chemicals.com

Cytogenetic Studies (e.g., Chinese Hamster Ovary Cell Chromosome Aberrations, Sister Chromatid Exchange)

Cytogenetic studies in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, assess chromosomal damage, including chromosome aberrations and sister chromatid exchange (SCE). Tests for the induction of chromosomal aberrations and sister chromatid exchanges by this compound in cultured CHO cells have yielded negative results at tested concentrations. nih.govebi.ac.uk This suggests that this compound does not induce significant chromosomal damage in this in vitro system.

Mouse Lymphoma Cell Mutagenesis Assays

Mouse lymphoma cell assays, such as the L5178Y/TK± assay, are used to detect forward mutations in mammalian cells. This compound has been evaluated in the mouse L5178Y/TK± lymphoma assay. Studies have reported that this compound did not induce forward mutations in these cells, both with and without metabolic activation. nih.govebi.ac.uk One study specifically noted a negative response under both conditions. nih.gov

Sex-Linked Recessive Lethal Mutations Tests

Sex-linked recessive lethal mutations tests in Drosophila are used to detect mutations in the germ cells. As mentioned in section 5.3.1, one study indicated that this compound did not induce sex-linked recessive lethal mutations in Drosophila at specific doses. nih.gov

Carcinogenicity Studies in Rodents

Studies on the chronic toxicity and carcinogenicity of this compound (MC) have been conducted in both F344 rats and B6C3F1 mice to assess its potential to cause cancer in these animal models. These investigations have revealed species-dependent differences in the toxic and carcinogenic responses to this compound exposure. nih.govebi.ac.uk

Chronic Toxicity and Carcinogenicity in Rats (e.g., F344 Rats)

Chronic exposure to this compound has demonstrated clear evidence of carcinogenic activity in F344 rats. epa.govnih.gov Studies involving gavage administration of this compound in water for extended periods, including 6, 12, and 18 months, as well as 2-year studies, have shown increased incidences of liver tumors in both male and female rats. ebi.ac.ukepa.govnih.gov Specifically, increased incidences of hepatocellular neoplastic nodules and hepatocellular carcinomas were observed in dosed rats. epa.gov

In experiments lasting 6, 12, and 18 months, this compound induced atypical mitoses, cytologic alterations, cytomegaly, pigmentation, necrosis, and neoplastic nodules of the liver in rats. ebi.ac.uk At the 12 and 18-month time points, liver carcinomas were induced by this compound in a high percentage of both male and female rats. ebi.ac.uk For instance, liver tumor incidence data from combined experiments in rats showed a dose-dependent increase in hepatocellular adenomas and carcinomas. ebi.ac.uk

Beyond hepatic effects, other toxic effects observed in rats during 13-week oral toxicity studies included weight loss, testicular hypoplasia, bone marrow hyperplasia, and excessive pigmentation of the spleen. oup.com Reduced survival rates were also noted in male and female rats administered the highest doses of this compound. oup.com The proliferative nature of the hepatic lesions observed in rats suggests that the compound possesses potential hepatocarcinogenic properties. oup.com

A 2-year study involving gavage administration to F344/N rats at doses of 0, 100, or 200 mg/kg, 5 days per week for 103 weeks, further supported the carcinogenic findings. epa.gov Under these conditions, there was clear evidence of carcinogenic activity in both male and female F344/N rats, as indicated by the increased incidences of hepatocellular neoplastic nodules and hepatocellular carcinomas. epa.gov Chronic focal inflammation and cytologic alteration of the liver were also observed at increased incidences in high-dose rats. nih.gov

Chronic Toxicity and Carcinogenicity in Mice (e.g., B6C3F1 Mice)

In contrast to the findings in rats, this compound was not found to be carcinogenic in B6C3F1 mice, even when administered at higher doses than those used in rat studies. nih.govebi.ac.uk Two-year gavage studies in B6C3F1 mice at doses of 500 or 1,000 mg/kg showed no evidence of carcinogenic activity for either male or female mice. epa.gov

While not carcinogenic, this compound did induce some toxic effects in mice. In 13-week studies, administration of the chemical to male and female mice resulted in weight loss and inflammatory changes of the liver. oup.com Histiocytosis and adenomatous hyperplasia of the lung were also observed in male and female mice in the 2-year studies. epa.gov

The difference in carcinogenic response between rats and mice may be attributed to species-dependent variations in metabolism and clearance of this compound. nih.gov Studies indicate that mice metabolize and clear this compound much more rapidly than rats. nih.govebi.ac.uk In mice, a significant portion of the dose is metabolized to CO2 and eliminated in exhaled air, while rats eliminate a smaller percentage as CO2 and a similar amount in urine, primarily as the parent compound. nih.govebi.ac.uk This lesser ability of rats to metabolize and eliminate this compound as CO2 results in bioaccumulation upon repeat exposure, likely leading to greater total and peak exposure in most rat tissues compared to mice, potentially accounting for the observed species difference in toxicity and carcinogenicity. nih.govebi.ac.uk

Potentiation of N-Methylcarbamate Toxicities by Other Pesticides (e.g., Organophosphorus Insecticides)

The toxicity of N-methylcarbamate insecticides can be potentiated by co-exposure to other pesticides, particularly organophosphorus insecticides. nih.govcdc.govcdc.gov Both N-methyl carbamates and organophosphorus insecticides primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. researchgate.netepa.gov This common mechanism of action raises concerns about cumulative risk when exposure to mixtures of these compounds occurs. researchgate.netepa.gov

Studies in male mice have investigated the potentiation of acute toxicities of various N-methylcarbamates by low-dose treatments of different types of organophosphorus insecticides, including P=S type (e.g., cyanophos, fenitrothion (B1672510), and malathion) and P=O type (e.g., dichlorvos). nih.gov The acute toxicities of several N-methylcarbamates were potentiated by treatment with the P=S type organophosphorus insecticides. nih.gov

One proposed mechanism for this potentiation involves the inhibition of metabolic degradation of N-methylcarbamates, leading to increased plasma concentrations of the carbamate compound. nih.gov For example, the acute toxicity and plasma concentrations of 2-sec-butylphenyl N-methylcarbamate (BPMC) were increased by SKF 525-A, an inhibitor of mixed-function oxidase, suggesting a link between increased plasma concentrations and potentiation of toxicity. nih.gov While treatment with fenitrothion (a P=S type organophosphorus insecticide) also increased plasma concentrations of N-methylcarbamates, the degree of potentiation of toxicity did not always directly correlate with the increase in plasma concentration across all tested carbamates. nih.gov

Research indicates that pretreatment with fenthion, another organophosphorus compound, caused potentiation of the acute toxicity of BPMC in mice, partially by inhibiting the detoxification of BPMC. researchgate.net Pharmacokinetic analysis further supported that the increased toxicity of BPMC by fenitrothion pretreatment in mice was related to altered metabolism. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science

Solvents and Reactive Intermediates

Beyond its specific use in textile finishing, methyl carbamate (B1207046) has a broader role in the chemical industry as a solvent and a versatile reactive intermediate. acs.orgnih.gov As an intermediate, it is a building block in the manufacture of various products, including pharmaceuticals and insecticides. wikipedia.org N-Methyl carbamates, for instance, are a class of insecticides derived from this chemistry. wikipedia.org

In organic synthesis, methyl carbamate can serve as an economical carbamoyl (B1232498) donor in tin-catalyzed transcarbamoylation reactions, which are valued for their broad functional group tolerance. organic-chemistry.org It is also studied as a potential intermediate in green reaction routes, such as the one-pot synthesis of methyl N-phenyl carbamate from aniline (B41778), urea (B33335), and methanol (B129727), where its role can be influenced by the presence of a catalyst. acs.org The carbamate functionality is a key structural element in many areas of drug design and medicinal chemistry due to its chemical stability and ability to act as a peptide bond surrogate. acs.org

Emerging Research and Future Directions

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and environmentally friendly catalytic systems for the synthesis of methyl carbamate (B1207046) is a significant area of current research. Traditional methods often involve harsh reaction conditions or the use of toxic reagents. google.com Modern approaches focus on creating sustainable processes with high yields and selectivity.

One promising strategy involves the one-pot synthesis of methyl carbamate from urea (B33335) and methanol (B129727) using metal-modified fluorapatite (B74983) catalysts. researchgate.net Studies have shown that catalysts such as Zn₅Ca₅(PO₄)₆F₂ (Zn₅FAP) exhibit high activity and selectivity, with the added benefit of being reusable for multiple reaction cycles. researchgate.net Another area of investigation is the use of catalytic distillation with catalysts like γ-Al₂O₃ for the synthesis of methyl N-phenyl carbamate from aniline (B41778), urea, and methanol, demonstrating high conversion rates and catalyst stability over extended periods. syxbsyjg.com

Researchers are also exploring the use of TiO₂–Cr₂O₃/SiO₂ catalysts for the synthesis of N-substituted carbamates using urea as a carbonyl source, achieving high yields for various important derivatives. rsc.org The development of nickel-based catalytic systems for dehydrative urethane (B1682113) formation from carbon dioxide, amines, and alcohols represents another innovative approach, with the addition of nitrogen-based bidentate ligands enhancing catalytic activity. acs.org

Table 1: Comparison of Novel Catalytic Systems for Carbamate Synthesis

Catalyst Reactants Product Key Findings
Zn₅Ca₅(PO₄)₆F₂ (Zn₅FAP) Urea, Methanol This compound High activity, selectivity, and excellent stability after five reuses. researchgate.net
γ-Al₂O₃ Aniline, Urea, Methanol Methyl N-phenyl Carbamate High conversion of aniline (99.0%) and satisfactory catalyst stability. syxbsyjg.com
TiO₂–Cr₂O₃/SiO₂ Amines, Urea, Alcohols N-substituted Carbamates Yields of 95–98% for several important N-substituted carbamates. rsc.org
Ni(OAc)₂ with bidentate ligands Carbon dioxide, Amines, Alcohols Urethanes Nitrogen-based bidentate ligands efficiently improved catalytic activity. acs.org

Understanding Complex Environmental Interactions and Fate

The environmental fate of this compound and its derivatives, particularly N-methyl carbamate pesticides, is a critical area of research due to their widespread use and potential ecological impact. nih.gov The distribution and persistence of these compounds in the environment are influenced by a variety of factors including leaching, adsorption, runoff, and degradation by both biotic and abiotic processes. nih.govresearchgate.net

The chemical properties of individual carbamates, such as water solubility and soil adsorption coefficient (Koc), play a significant role in their environmental behavior. nih.gov For instance, highly water-soluble carbamates are more prone to leaching into groundwater, while those with aromatic structures tend to adsorb to soil particles. nih.gov

Research into the hydrolysis of N-methyl carbamate pesticides has shown that the rate of decay is influenced by the electronic nature of the molecule. nih.gov Studies on carbofuran (B1668357), carbaryl (B1668338), and propoxur (B1679652) revealed that a decrease in the electron density of the aromatic ring leads to faster hydrolysis. nih.gov The persistence of these compounds can also be affected by the presence of co-contaminants like heavy metals, which can alter their bioavailability and degradation rates. nih.gov

Table 2: Factors Influencing the Environmental Fate of N-Methyl Carbamate Pesticides

Factor Influence on Environmental Fate Examples
Chemical Properties
Water Solubility High solubility increases the risk of leaching into groundwater. nih.gov Methomyl (B1676398), Oxamyl (B33474), Aldicarb nih.gov
Soil Adsorption (Koc) Higher adsorption to soil particles reduces mobility. nih.gov Carbaryl, Carbofuran nih.gov
Environmental Processes
Hydrolysis The electronic structure of the molecule affects the rate of breakdown in water. nih.gov Carbaryl hydrolyzes faster than carbofuran. nih.gov
Co-contaminants
Heavy Metals Can enhance or inhibit degradation by interacting with the carbamate or microorganisms. nih.gov Not specified

Advanced Bioremediation Strategies for this compound Contamination

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up this compound contamination. frontiersin.org This strategy utilizes the metabolic capabilities of microorganisms to degrade these compounds into less harmful substances. frontiersin.org The initial step in the microbial degradation of many carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org

Recent research has focused on identifying and optimizing microbial strains with the ability to degrade carbamates. For example, a fungal strain identified as Acremonium sp. has been shown to effectively remove carbofuran and carbaryl from contaminated soil. nih.govresearchgate.net The optimization of process parameters such as biomass concentration, temperature, pH, and moisture content is crucial for enhancing the efficiency of bioremediation. nih.govresearchgate.net

Advanced strategies in bioremediation include bioaugmentation, which involves introducing specific microorganisms to a contaminated site, and biostimulation, which involves adding nutrients to stimulate the activity of indigenous degrading microbes. frontiersin.orgmdpi.com The development of microbial consortia and the use of genetically engineered microorganisms are also being explored to improve the degradation of complex mixtures of contaminants. mdpi.comnih.gov

Table 3: Research on Bioremediation of Carbamate Contamination

Microorganism Carbamate(s) Degraded Key Findings
Acremonium sp. (Carb-PV5) Carbofuran, Carbaryl Simultaneous removal from soil; process parameters optimized for enhanced degradation. nih.govresearchgate.net
Unspecified microbial consortia General pollutants Forming microbial consortia with high resistance to toxic conditions is crucial for complex wastewater. mdpi.com

Structure-Activity Relationship Studies for Biological Activities

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for the design of new and more effective compounds, such as pesticides and pharmaceuticals. nih.govwikipedia.org Structure-activity relationship (SAR) studies enable scientists to identify the chemical features responsible for a compound's biological effect. wikipedia.org

For insecticidal carbamates, biological activity is linked to their ability to inhibit the enzyme acetylcholinesterase (AChE). nih.gov Key properties for insecticidal activity include lipid solubility, structural complementarity to the AChE active site, and stability against detoxification by multifunction-oxidase enzymes. nih.gov By modifying the substituents on the carbamate group, it is possible to modulate the biological and pharmacokinetic properties of the molecule. nih.gov

In drug design, the carbamate group is often used to enhance the biological activity of various pharmacophores. nih.gov For example, a series of novel anandamide (B1667382) derivatives containing a carbamate moiety were synthesized and evaluated for their potential to inhibit AChE, with some compounds showing promise as potential leads for the treatment of Alzheimer's disease. nih.gov These studies often employ techniques like quantitative structure-activity relationship (QSAR) modeling to build mathematical relationships between chemical structure and biological activity. wikipedia.orgscience.gov

Table 4: Key Structural Features and Their Impact on Biological Activity of Carbamates

Structural Feature Impact on Biological Activity Example Application
Substituents at the amino and carboxyl termini Modulates biological and pharmacokinetic properties, and improves stability. nih.gov Drug Design nih.gov
Lipid Solubility Necessary property for suitable insecticidal activity. nih.gov Insecticides nih.gov
Structural complementarity to AChE Essential for the inhibition of acetylcholinesterase, the mode of action for many carbamate insecticides. nih.gov Insecticides nih.gov
N-phosphorothioyl group Can influence the selective toxicity of carbamate esters. nih.gov Insecticides nih.gov

Computational Chemistry and Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its derivatives. nih.gov These methods provide valuable insights into reaction mechanisms, molecular structures, and biological interactions that can be difficult to obtain through experimental techniques alone. nih.gov

Density functional theory (DFT) calculations are frequently used to investigate reaction pathways for the synthesis of carbamates. nih.gov For instance, computational studies have been employed to elucidate the Pd(PPh₃)₄-catalyzed pathway for the formation of a this compound derivative, identifying key intermediates and transition states. nih.gov Such studies can help in the rational design of more efficient and sustainable catalytic systems. nih.gov

In the context of biological activity, molecular docking simulations are used to predict how carbamate derivatives interact with their biological targets, such as enzymes. nih.gov These simulations can help to explain the observed inhibitory activities and guide the design of new compounds with improved potency. nih.gov Computational methods are also used to predict the adsorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

Table 5: Applications of Computational Chemistry in this compound Research

Computational Method Application Key Insights
Density Functional Theory (DFT) Elucidating reaction pathways for carbamate synthesis. nih.gov Identification of key intermediates, determination of transition states, and quantification of activation energies. nih.gov
Molecular Docking Evaluating the binding of carbamate derivatives to biological targets. nih.gov Prediction of binding modes and interactions with the active site of enzymes like acetylcholinesterase. nih.gov
ADME Prediction Computing the pharmacokinetic properties of potential drug candidates. nih.gov Assessment of drug-likeness and potential for in vivo efficacy. nih.gov
Quantum Calculations and Molecular Mechanics Understanding the behavior of bioactive compounds. mdpi.com Expanding the frontiers of medicinal and structural chemistry. mdpi.com

Integrated "Omics" Approaches in Degradation Studies

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of microbial degradation of this compound and other pollutants. nih.gov These integrated approaches provide a comprehensive view of the metabolic and physiological responses of microorganisms to environmental contaminants. nih.govtaylorfrancis.com

By analyzing the complete genetic makeup (genomics) and gene expression profiles (transcriptomics) of degrading microorganisms, researchers can identify the specific genes and enzymes involved in the degradation pathways. nih.gov Proteomics, the study of the entire set of proteins, can reveal the key enzymes that are actively breaking down the pollutant. nih.gov Metabolomics, which analyzes the small molecule intermediates and products of metabolism, helps to elucidate the complete degradation pathway. nih.gov

Integrated meta-omics approaches are particularly powerful for studying complex microbial communities in contaminated environments. dtu.dkbiorxiv.org By combining metagenomics and metatranscriptomics, for example, it is possible to identify the specific microorganisms responsible for the degradation of a particular pollutant within a community and to understand how they function in their natural habitat. biorxiv.org These insights are crucial for developing more effective and targeted bioremediation strategies. nih.govtaylorfrancis.com

Table 6: Overview of "Omics" Technologies in Degradation Studies

"Omics" Technology Focus of Study Information Gained
Genomics Complete DNA sequence of an organism or community. Identification of genes encoding potential degradation enzymes. nih.gov
Transcriptomics Gene expression (RNA) under specific conditions. Understanding which genes are activated in the presence of a pollutant. nih.gov
Proteomics The entire set of proteins produced by an organism or community. Identification of the actual enzymes carrying out the degradation. nih.gov
Metabolomics The complete set of small-molecule metabolites. Elucidation of the complete degradation pathway and identification of intermediates. nih.gov
Meta-omics Integrated "omics" study of a microbial community. Identification of key degrading organisms and their functions within a complex ecosystem. dtu.dkbiorxiv.org

Q & A

Basic: What analytical methods are recommended for quantifying methyl carbamate in complex matrices like wines or biological samples?

Answer:
For trace-level detection, gas chromatography coupled with flame ionization detection (GC-FID) is widely used. Key parameters include:

  • Linear range : 0.5–50.0 mg/L for this compound, with a detection limit of 11.1 μg/L .
  • Sample preparation : Pre-concentration via C18 solid-phase extraction (SPE) improves sensitivity, achieving recovery rates of 82.2–91.2% .
  • Method validation : Precision (%RSD <6.92%) and linearity (R² ≥0.9948) should be confirmed for reproducibility .
    Alternative approaches include HPLC with UV detection for carbamate derivatives, though matrix complexity may require barrier-film-protected micro-scale membrane extraction to minimize interference .

Basic: How can this compound be synthesized in laboratory settings for research purposes?

Answer:
A common route involves reacting urea with methanol in a two-step catalytic process:

Step 1 : Urea reacts with methanol at 100–150°C (with or without a catalyst) to form this compound (MC) .

Step 2 : Further reaction of MC with methanol at 180–190°C in the presence of catalysts (e.g., metal oxides) yields dimethyl carbonate (DMC), but intermediates like MC can be isolated .
Critical factors : Catalyst selection (e.g., ZnO), temperature control, and inert atmospheres to prevent side reactions.

Basic: What safety protocols are essential when handling this compound in experimental workflows?

Answer:

  • Hazard classification : While not universally classified as hazardous, this compound is a suspected carcinogen (e.g., Proposition 65 in California) and mutagenic in Drosophila .
  • Exposure mitigation : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/ingestion.
  • Waste disposal : Follow institutional guidelines for carbamate-containing waste, as hydrolysis products (e.g., ammonia) may require neutralization .

Advanced: How do microsolvation effects influence the hydrogen-bonding interactions of this compound in aqueous environments?

Answer:
Computational and spectroscopic studies reveal that this compound forms planar complexes with water molecules (n = 1–2), stabilizing its cis-peptide bond-like structure. Key findings:

  • Quadrupole coupling constants : Serve as probes for π-cooperative effects in hydrogen-bond networks .
  • Internal rotation barriers : Correlated with nuclear quadrupole constants, highlighting the role of resonance-assisted hydrogen bonding (RAHB) .
    Experimental validation via rotational spectroscopy or NIR (e.g., peaks at 1475 nm and 1960 nm for carbamate groups) is recommended .

Advanced: How can batch-to-batch variability in this compound derivatives affect pharmacological assays, and how is this mitigated?

Answer:
Variability in impurities, salt content, or solubility arises from limited quality control in research-grade synthesis. Strategies include:

  • Enhanced QC : Request peptide content analysis (e.g., via NMR or LC-MS) to standardize concentrations for bioassays .
  • TFA removal : For cell-based assays, ensure trifluoroacetic acid (TFA) content <1% to avoid cytotoxicity .
  • Documentation : Maintain batch-specific certificates of analysis (CoA) for traceability, as seen in regulated standards like fentanyl this compound .

Advanced: What are the mechanistic pathways for this compound-induced carcinogenicity, and how do they differ across species?

Answer:

  • Metabolic activation : this compound is genotoxic via metabolic conversion to reactive intermediates (e.g., isocyanates), similar to ethyl carbamate .
  • Species-specific effects : Carcinogenic in rats (hepatocellular adenomas) but not in mice, likely due to differential cytochrome P450 metabolism .
  • Ames test : Negative in Salmonella but mutagenic in Drosophila, emphasizing the need for multi-model toxicity assessments .

Advanced: How can forced degradation studies of this compound derivatives inform drug stability profiling?

Answer:
Case study: Degradation of darunavir analogs produces this compound-linked byproducts (e.g., DP-5). Methodological steps:

  • Stress conditions : Hydrolysis (acid/alkaline), oxidation, or thermal stress to simulate degradation .
  • Analytical workflows : Use LC-HRMS for structural elucidation, complemented by NMR/IR to confirm carbamate bond cleavage .
  • Risk assessment : Quantify degradation kinetics to establish shelf-life and storage guidelines.

Advanced: What role does this compound play in non-phosgene polyurethane production, and what are its industrial-scale challenges?

Answer:

  • Intermediate utility : this compound is a precursor in urea-methanol routes for dimethyl carbonate (DMC) synthesis, avoiding toxic phosgene .
  • Technical hurdles : Catalyst deactivation, side reactions (e.g., urea decomposition), and energy-intensive distillation steps .
  • Research focus : Optimize catalytic systems (e.g., zeolites) and reactor designs (e.g., catalytic distillation) for scalable production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.